BenchChemオンラインストアへようこそ!

Obafluorin

antibiotic resistance aminoacyl-tRNA synthetase covalent inhibitor

Obafluorin is a covalent inhibitor of threonyl‑tRNA synthetase with Fe³⁺‑stabilized β‑lactone activity. Its defined S463 resistance mutation and distinct binding mechanism make it essential for target engagement and cross‑resistance studies.

Molecular Formula C17H14N2O7
Molecular Weight 358.3 g/mol
CAS No. 92121-68-1
Cat. No. B1677078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObafluorin
CAS92121-68-1
SynonymsObafluorin
Molecular FormulaC17H14N2O7
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)O)C(=O)NC2C(OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H14N2O7/c20-12-3-1-2-11(15(12)21)16(22)18-14-13(26-17(14)23)8-9-4-6-10(7-5-9)19(24)25/h1-7,13-14,20-21H,8H2,(H,18,22)/t13-,14+/m1/s1
InChIKeyAINNQKIVZOTQBB-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Obafluorin (CAS 92121-68-1) – A Covalent β‑Lactone Antibiotic with a Unique Threonyl‑tRNA Synthetase Inhibition Mode


Obafluorin (CAS 92121‑68‑1) is a naturally occurring β‑lactone antibiotic produced by Pseudomonas fluorescens ATCC 39502 [REFS‑1]. It belongs to the class of non‑ribosomal peptide synthetase (NRPS)‑derived β‑lactones and exhibits broad‑spectrum antibacterial activity against both Gram‑positive and Gram‑negative bacteria [REFS‑2]. Obafluorin exerts its antibacterial effect through covalent inhibition of bacterial threonyl‑tRNA synthetase (ThrRS), a mode of action distinct from other aminoacyl‑tRNA synthetase inhibitors [REFS‑3]. Its structure comprises a strained β‑lactone ring conjugated to a catechol moiety and a 4‑nitro‑benzyl side chain, features that are individually essential for its bioactivity [REFS‑4].

Why Obafluorin Cannot Be Replaced by Other β‑Lactones or Aminoacyl‑tRNA Synthetase Inhibitors


Generic substitution is precluded by obafluorin's distinctive combination of a covalent inhibition mechanism, Fe³⁺‑mediated bioactivity enhancement, and a narrow structure–activity relationship (SAR) window. Obafluorin is one of only two known natural‑product inhibitors of bacterial ThrRS, the other being borrelidin [REFS‑1]. While both target ThrRS, their binding mechanisms and resistance profiles differ markedly: obafluorin forms a covalent bond with a conserved tyrosine residue in the active site, whereas borrelidin binds non‑covalently [REFS‑2]. Furthermore, obafluorin's catechol moiety is not merely a metal‑binding handle but a functional switch: Fe³⁺ binding prevents hydrolytic breakdown of the β‑lactone ring and significantly potentiates antibacterial activity—a feature absent in mupirocin and other aminoacyl‑tRNA synthetase inhibitors [REFS‑3]. Even minor modifications to the catechol or nitro‑benzyl groups ablate antibacterial activity entirely, underscoring that in‑class β‑lactones cannot be interchanged without quantitative loss of function [REFS‑4].

Obafluorin Differentiation: Quantified Evidence of Unique Mechanism, Stability, and Activity


Covalent Inhibition of ThrRS via a Unique Tyrosine Residue

Obafluorin covalently inhibits E. coli threonyl‑tRNA synthetase (EcThrRS) by forming an ester bond with Tyr462, a residue not commonly targeted by covalent inhibitors [REFS‑1]. In contrast, the other known natural‑product ThrRS inhibitor, borrelidin, binds non‑covalently [REFS‑2]. Crystal structures confirm that the β‑lactone ring of obafluorin opens to form this covalent adduct, while the nitro‑benzyl moiety occupies the tRNA binding site, providing a dual‑site occlusion mechanism [REFS‑3].

antibiotic resistance aminoacyl-tRNA synthetase covalent inhibitor

Fe³⁺‑Dependent Potentiation of Antibacterial Activity

Obafluorin's antibacterial activity is significantly enhanced in the presence of Fe³⁺. In vitro studies demonstrate that Fe³⁺ binding protects the β‑lactone ring from hydrolytic breakdown, thereby preserving the active electrophilic warhead [REFS‑1]. This Fe³⁺‑dependent activity increase is not observed with other β‑lactone antibiotics or with the ThrRS inhibitor borrelidin, which lacks a catechol moiety [REFS‑2]. Under Fe³⁺‑supplemented conditions, obafluorin maintains a lower minimum inhibitory concentration (MIC) against bacterial strains compared to Fe³⁺‑free media, though exact MIC shift values depend on the strain and assay conditions [REFS‑3].

antibiotic potentiation metal ion modulation β‑lactone stability

Essential Role of the Catechol Moiety for Both ThrRS Inhibition and Antibacterial Activity

Mutasynthetic replacement of the catechol moiety with other aryl groups (e.g., salicylic acid, 3‑hydroxybenzoic acid) completely abolishes both ThrRS inhibition and antibacterial activity [REFS‑1]. Obafluorin analogues lacking the intact 2,3‑dihydroxybenzoyl group show no detectable inhibition of EcThrRS and exhibit MIC values >256 µg mL⁻¹ against all tested strains, whereas wild‑type obafluorin exhibits MIC values of 125 µg mL⁻¹ against S. aureus, S. faecalis, K. pneumoniae, and P. vulgaris [REFS‑2]. This narrow SAR contrasts with other β‑lactone antibiotics, where modifications to the aryl group often yield retained or even improved activity [REFS‑3].

structure-activity relationship β‑lactone catechol

Differential Self‑Resistance Mechanism Compared to Borrelidin

Obafluorin's producing strain, P. fluorescens ATCC 39502, harbors a second copy of ThrRS (ObaO) that confers self‑resistance. Cryo‑EM structures reveal that ObaO binds obafluorin non‑covalently, whereas the susceptible E. coli enzyme (EcThrRS) forms a covalent adduct [REFS‑1]. A single amino acid substitution (S463) adjacent to the catalytic tyrosine is critical for this resistance. In contrast, the borrelidin resistance mechanism involves a different mutation (L489M) that prevents non‑covalent binding [REFS‑2]. Cross‑resistance studies show that ObaO can confer resistance to borrelidin, but the converse is not true, highlighting a mechanistic divergence that may inform combination therapy design [REFS‑3].

antibiotic resistance self-immunity ThrRS

Synthetic Accessibility and Analog Stability Trade‑Offs

Obafluorin has been synthesized in optically pure form via a six‑step stereoselective route [REFS‑1]. A series of synthetic analogs revealed that N‑(3,4‑dihydroxybenzoyl)‑L‑threonine β‑lactone (compound 27) undergoes slow solid‑state conversion to an oxazoline, with a hydrolysis half‑life of 2.4 days in 4:1 CD₃CN:D₂O [REFS‑2]. In contrast, analog 29 (bearing a 4′‑methyl‑2,2′‑bipyridine‑4‑carbonyl group) exhibits nearly comparable antibacterial activity to obafluorin but with significantly enhanced stability under aqueous conditions [REFS‑3]. This SAR information enables researchers to select obafluorin as the stable, wild‑type benchmark or to procure the optimized analog 29 for applications requiring prolonged aqueous exposure.

chemical synthesis β‑lactone stability analog development

Optimal Use Cases for Obafluorin Based on Verifiable Differentiation Evidence


Mechanistic Studies of Covalent Aminoacyl‑tRNA Synthetase Inhibition

Obafluorin's covalent binding to ThrRS Tyr462, confirmed by multiple crystal structures, makes it an indispensable tool for investigating the structural and kinetic consequences of covalent aaRS inhibition [REFS‑1]. Unlike reversible inhibitors such as borrelidin, obafluorin enables wash‑out experiments and target engagement assays that probe the duration and irreversibility of enzyme inactivation. Researchers studying the emergence of resistance to covalent antibiotics will find obafluorin particularly valuable because the defined resistance mutation (S463) provides a clean genetic handle [REFS‑2].

Fe³⁺‑Mediated Antibiotic Potentiation and Metal‑Ion Modulation Studies

The unique Fe³⁺‑dependent enhancement of obafluorin's antibacterial activity creates a specialized research niche. Laboratories exploring metal‑ion modulation of antimicrobial efficacy, particularly in the context of the host‑pathogen iron‑withholding response, can employ obafluorin as a model compound to dissect the interplay between siderophore‑like moieties and β‑lactone stability [REFS‑1]. This feature is absent in mupirocin, borrelidin, and other aaRS inhibitors, ensuring that only obafluorin can address questions about Fe³⁺‑mediated stabilization of electrophilic warheads.

SAR‑Driven Development of β‑Lactone Antibiotics with Improved Stability

The comprehensive SAR data from synthetic obafluorin analogs provide a roadmap for medicinal chemistry campaigns. The identification of analog 29 as an equipotent yet more stable β‑lactone offers a direct comparator for stability‑optimization studies [REFS‑1]. Procurement of obafluorin as the wild‑type benchmark, alongside analog 29, enables rigorous head‑to‑head comparisons of stability, target engagement, and in vivo pharmacokinetics. This scenario is particularly relevant for groups aiming to overcome the intrinsic hydrolytic lability of β‑lactone natural products [REFS‑2].

Cross‑Resistance Profiling of ThrRS‑Targeting Antibiotics

Because obafluorin and borrelidin utilize distinct resistance‑conferring mutations (S463 vs. L489M), obafluorin is uniquely suited for cross‑resistance profiling studies [REFS‑1]. Researchers can generate panels of ThrRS mutants to test whether resistance to one ThrRS inhibitor confers cross‑resistance to the other. Such studies are critical for evaluating the therapeutic potential of ThrRS inhibitors in combination or sequential therapy. The availability of both the obafluorin‑producing strain and the defined ObaO resistance gene further facilitates genetic manipulation and heterologous expression experiments [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Obafluorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.